molecular formula C17H16FN5O B6066655 1-[(2-fluorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide

1-[(2-fluorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide

Cat. No.: B6066655
M. Wt: 325.34 g/mol
InChI Key: CZDNCMOOKXBWSU-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide is a heterocyclic compound that features a triazole ring, a fluorophenyl group, and a pyridinylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Attachment of the Pyridinylethyl Moiety: The pyridinylethyl group can be attached via a condensation reaction between a pyridine derivative and an appropriate electrophile.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cycloaddition step, employing high-yielding nucleophilic substitution reactions, and ensuring efficient condensation reactions to attach the pyridinylethyl moiety.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-fluorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the triazole ring.

    Reduction Products: Dihydrotriazole derivatives.

    Substitution Products: Compounds with substituted phenyl rings.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity, while the pyridinylethyl moiety can interact with additional molecular sites, leading to a synergistic effect.

Comparison with Similar Compounds

  • 1-[(2-chlorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide
  • 1-[(2-bromophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide
  • 1-[(2-methylphenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide

Uniqueness: 1-[(2-fluorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(2-pyridin-2-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c18-15-7-2-1-5-13(15)11-23-12-16(21-22-23)17(24)20-10-8-14-6-3-4-9-19-14/h1-7,9,12H,8,10-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDNCMOOKXBWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)NCCC3=CC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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